2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole
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Overview
Description
2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring and an oxadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole typically involves the formation of the oxadiazole ring followed by its attachment to the benzothiazole moiety. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or iodine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The benzothiazole moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds with the benzothiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole apart is its dual functionality, combining the properties of both the oxadiazole and benzothiazole rings. This unique structure enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
88955-67-3 |
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Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N3OS/c1-11-18-16(21-20-11)10-12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)22-17/h2-9H,10H2,1H3 |
InChI Key |
VWQRXQAPYHVPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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